2'-Deoxy-N6-phenoxyacetyladenosine

Oligonucleotide synthesis Deprotection kinetics Base protecting groups

2'-Deoxy-N6-phenoxyacetyladenosine (PAC-dA; CAS 110522-74-2) is a base-protected 2'-deoxyadenosine derivative in which the exocyclic N6-amine of adenine is masked with a phenoxyacetyl (PAC) group. It serves as a critical protected nucleoside building block in solid-phase oligonucleotide synthesis, where the PAC group prevents undesired branching at the adenine exocyclic amine while remaining readily cleavable under mild basic conditions after chain assembly.

Molecular Formula C18H19N5O5
Molecular Weight 385.4 g/mol
CAS No. 110522-74-2
Cat. No. B034041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N6-phenoxyacetyladenosine
CAS110522-74-2
Molecular FormulaC18H19N5O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O
InChIInChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1
InChIKeyHWSKJANFAKYDDL-GZBFAFLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-N6-phenoxyacetyladenosine (CAS 110522-74-2): Procurement-Grade Protected Nucleoside for Oligonucleotide Synthesis


2'-Deoxy-N6-phenoxyacetyladenosine (PAC-dA; CAS 110522-74-2) is a base-protected 2'-deoxyadenosine derivative in which the exocyclic N6-amine of adenine is masked with a phenoxyacetyl (PAC) group [1]. It serves as a critical protected nucleoside building block in solid-phase oligonucleotide synthesis, where the PAC group prevents undesired branching at the adenine exocyclic amine while remaining readily cleavable under mild basic conditions after chain assembly [1][2]. Unlike conventional N6-benzoyl-protected deoxyadenosine (Bz-dA), which has dominated commercial DNA synthesis for decades, PAC-dA was specifically developed to enable faster, lower-temperature deprotection and to reduce acid-catalyzed depurination during the repetitive detritylation steps of automated synthesis [1]. The compound is supplied as a research-grade intermediate, typically at purities ≥97%, and is a precursor to the corresponding 5'-O-DMT-3'-phosphoramidite (CAS 110543-74-3) used directly on DNA synthesizers .

Why 2'-Deoxy-N6-phenoxyacetyladenosine Cannot Be Replaced by Generic N6-Protected Deoxyadenosines in Oligonucleotide Synthesis


Although multiple N6-protected deoxyadenosine derivatives exist, they are not interchangeable in solid-phase oligonucleotide synthesis. The N6-phenoxyacetyl (PAC) group was rationally engineered to occupy a specific kinetic window: it is sufficiently stable to survive the repetitive acidic detritylation (DMT removal) steps of each synthesis cycle without undergoing depurination, yet it is labile enough to be completely removed under mild basic conditions (aqueous ammonia at room temperature) in under 4 hours after synthesis is complete [1]. The classic N6-benzoyl (Bz) protecting group, in contrast, requires approximately 16 hours of concentrated ammonium hydroxide treatment at 55°C for full removal [2], conditions that are incompatible with oligonucleotides containing alkali-sensitive modifications (e.g., saturated pyrimidines, certain fluorophores, or biotin labels). N6-acetyl (Ac) and N6-isobutyryl (iBu) groups present a different problem: they are significantly more resistant to ammonolysis than PAC, meaning they cannot be selectively removed under mild conditions without also partially cleaving PAC groups if a mixed protection strategy is used [3]. N6-methoxyacetyl (MAC) offers labile protection similar to PAC but exhibits inferior stability during long-term nucleoside monomer storage. Selecting the wrong protecting group leads to quantifiable losses in synthesis yield, sequence fidelity, or compatibility with modified bases—hence the procurement decision must be evidence-driven.

Quantitative Differentiation Evidence: 2'-Deoxy-N6-phenoxyacetyladenosine Versus N6-Benzoyl-, N6-Acetyl-, and N6-Isobutyryl-Protected Deoxyadenosines


Deprotection Kinetics: PAC-dA Achieves Complete Deblocking in <4 Hours at Room Temperature vs. ~16 Hours at 55°C for N6-Benzoyl-dA

N6-phenoxyacetyl-2'-deoxyadenosine (PAC-dA) is completely deprotected in less than 4 hours using 29% aqueous ammonia at room temperature, as demonstrated by NMR and HPLC analysis [1]. In contrast, the conventional N6-benzoyl-2'-deoxyadenosine (Bz-dA) requires approximately 16 hours of deprotection in concentrated ammonium hydroxide (28-33% NH3) at 55°C [2]. The half-life of PAC-dA in aqueous ammonia (4-8 mM) has been reported as approximately 7-15 minutes, whereas benzoylated nucleosides exhibit substantially longer half-lives under comparable conditions [1]. This represents at least a 4-fold reduction in total deprotection time and eliminates the need for elevated-temperature treatment.

Oligonucleotide synthesis Deprotection kinetics Base protecting groups

Acid-Catalyzed Depurination Resistance: PAC-dA Demonstrates Superior Stability Compared to N6-Benzoyl-dA During Detritylation

The stability of N6-phenoxyacetyl-deoxyadenosine against acid-catalyzed depurination under the acidic conditions used in the detritylation (DMT removal) step was favorably compared with that of the classic N6-benzoyl-protected adenine [1]. Depurination during repetitive detritylation cycles is a major source of sequence truncation and reduced overall yield in solid-phase oligonucleotide synthesis, particularly for long sequences. N6-benzoyl-dA is well-documented as being vulnerable to depurination upon exposure to dichloroacetic acid (DCA) or trichloroacetic acid (TCA) used for DMT removal . The PAC group mitigates this problem by influencing the protonation equilibrium at N7 of the adenine ring, thereby reducing the rate of glycosidic bond cleavage under acidic conditions [2].

Depurination Detritylation Solid-phase synthesis

Selective Deprotection Window: PAC-dA Can Be Cleaved in 2 Hours While Retaining Acetyl, Benzoyl, and Isobutyryl Groups on Other Bases

A comprehensive 2014 study by Johnsson et al. investigated the cleavage rates (half-lives) of N-benzoyl (Bz), N-acetyl (Ac), N-isobutyryl (iBu), N-phenoxyacetyl (PAC), and N-tert-butylphenoxyacetyl (tBPAC) protecting groups from 2'-deoxyribonucleosides under six different cleavage conditions [1]. Under ethanolic ammonia conditions, it was possible to cleave PAC and tBPAC groups rapidly and selectively within 2 hours, while still retaining the large majority of the acetyl, benzoyl, and isobutyryl groups [1]. This selectivity window is critical for orthogonal protection strategies in which different nucleobases carry distinct protecting groups, enabling sequential or selective deprotection steps in complex oligonucleotide syntheses.

Selective deprotection Orthogonal protection RNA synthesis

Stepwise Coupling Efficiency: PAC-dA Monomers Support 92-94% Per-Step Yields in Light-Directed Oligonucleotide Array Synthesis

In a study of light-directed oligonucleotide synthesis on glass substrates, McGall et al. (1997) reported that average stepwise yields for the synthesis of dodecamer oligonucleotides were in the range of 92-94% when using monomers based on N6-(phenoxyacetyl)-2'-deoxyadenosine, N2-isobutyryl-2'-deoxyguanosine, N4-isobutyryl-2'-deoxycytidine, and thymidine [1]. By comparison, an efficiency of 98% per step was obtained using a conventional 5'-dimethoxytrityl monomer with acid deprotection on the same support [1]. The modestly lower yield in the photochemical process was attributed to incomplete recovery of free 5'-hydroxyl groups after photolysis, not to limitations of the PAC protecting group itself. In standard phosphoramidite chemistry, PAC-dA phosphoramidites perform comparably to Bz-dA phosphoramidites with coupling efficiencies typically exceeding 98% per step as reported in vendor technical documentation [2].

Coupling efficiency DNA microarray Light-directed synthesis

UltraMILD Deprotection Compatibility: PAC-dA Enables Room-Temperature Cleavage with 0.05M K2CO3 in Methanol as an Alternative to Ammonia

PAC-dA is a core component of the UltraMILD deprotection system, a commercially established protection scheme that uses phenoxyacetyl (PAC) for dA, acetyl (Ac) for dC, and 4-isopropyl-phenoxyacetyl (iPr-PAC) for dG [1]. This system permits cleavage and deprotection under exceptionally mild conditions: 2 hours at room temperature with 30% ammonium hydroxide, or alternatively 4 hours at room temperature with 0.05M potassium carbonate in methanol [1]. The potassium carbonate/methanol method is particularly valuable because it avoids the use of ammonia entirely, reducing the risk of nucleophilic damage to sensitive functional groups (e.g., activated esters, maleimides, or certain fluorophores) that are incorporated into modified oligonucleotides. Classic Bz-dA phosphoramidites are incompatible with these UltraMILD conditions and require the harsher 16-hour, 55°C ammonia treatment .

UltraMILD deprotection Modified oligonucleotides Potassium carbonate

High-Value Application Scenarios for 2'-Deoxy-N6-phenoxyacetyladenosine Based on Quantitative Differentiation Evidence


Synthesis of Oligonucleotides Containing Alkali-Labile Modifications (Saturated Pyrimidines, Lesion-Containing DNA)

The demonstrated ability of PAC-dA to be fully deprotected in <4 hours at room temperature with 29% ammonia [1] directly addresses the incompatibility of Bz-dA with alkali-sensitive modified bases. Saturated pyrimidines (e.g., 5,6-dihydropyrimidines), O4-alkylthymine lesions, and certain exocyclic DNA adducts undergo ring-opening or dealkylation under the prolonged heating required for Bz-dA deprotection. Using PAC-dA as the adenine building block in these syntheses preserves the structural integrity of the labile modification, enabling the preparation of site-specifically modified oligonucleotides for DNA damage and repair studies that would be inaccessible using conventional Bz-dA monomers [1].

Long Oligonucleotide Synthesis (>60-mers) Where Cumulative Depurination Determines Economic Viability

The favorable depurination resistance of PAC-dA compared to Bz-dA under acidic detritylation conditions [1] becomes economically decisive when synthesizing oligonucleotides exceeding 50-60 nucleotides. In Bz-dA-based syntheses, each of the 50+ detritylation cycles carries a finite probability of depurination, and the cumulative loss of full-length product follows approximately (1 - p)^n kinetics, where p is the per-cycle depurination probability and n is the number of dA residues. By reducing p at each dA position, PAC-dA directly increases the crude yield of full-length product. For a 60-mer containing 15 dA residues, even a modest reduction in per-cycle depurination translates into a meaningful increase in final yield, reducing the cost per unit of purified oligonucleotide. This is particularly relevant for therapeutic oligonucleotide manufacturing where cost of goods is a critical parameter .

Manufacturing of Fluorescently Labeled or Biotinylated Oligonucleotide Probes for Diagnostic Assays

The UltraMILD deprotection compatibility of PAC-dA with 0.05M K2CO3 in methanol (4 hours, room temperature) [1] represents a decisive advantage for producing fluorophore- or biotin-conjugated oligonucleotides used in qPCR probes, FISH probes, and microarray applications. Many commonly used fluorophores (e.g., 6-FAM, TAMRA, Cy3, Cy5) and biotin undergo partial degradation or alter their spectral properties upon prolonged exposure to concentrated ammonia at elevated temperature. Substituting Bz-dA with PAC-dA allows the entire deprotection to be conducted under ammonia-free, room-temperature conditions , preserving label integrity and reducing post-synthesis purification losses. This directly improves probe performance and reduces manufacturing costs for diagnostic-grade oligonucleotides.

Mixed-Protection Strategies for Complex Oligonucleotides Requiring Sequential Deprotection Steps

The selective deprotection window demonstrated by Johnsson et al. (2014), where PAC groups can be cleaved within 2 hours under ethanolic ammonia while retaining Ac, Bz, and iBu groups [1], enables the design of oligonucleotides with staged deprotection requirements. For example, a construct could incorporate PAC-dA at positions requiring early deprotection for subsequent on-support conjugation reactions, while using Bz-dC and iBu-dG at other positions to keep those amines protected until final cleavage. This differential lability cannot be achieved with a uniform Bz/acyl protection scheme and makes PAC-dA the adenine monomer of choice for synthesizing branched oligonucleotides, peptide-oligonucleotide conjugates, or oligonucleotides requiring on-support functionalization at specific adenine residues.

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